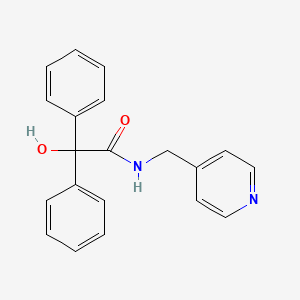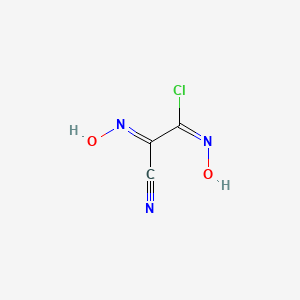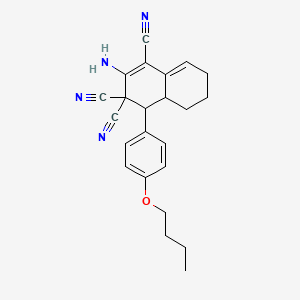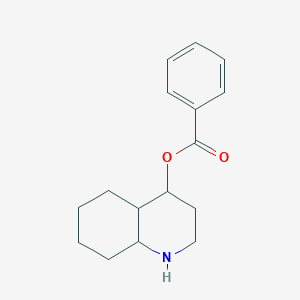
2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide is a chemical compound with the molecular formula C20H18N2O2. It is known for its unique structure, which includes a hydroxy group, two phenyl groups, and a pyridinylmethyl group attached to an acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetic acid with 4-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 2-oxo-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide.
Reduction: Formation of 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, while the phenyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide
- 2-Hydroxy-2,2-diphenyl-N-(2-pyridinylmethyl)acetamide
- 2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethylene)acetohydrazide
Uniqueness
2-Hydroxy-2,2-diphenyl-N-(4-pyridinylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-15-16-11-13-21-14-12-16)20(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2,(H,22,23) |
InChI Key |
FGBMENRWWKTULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11096734.png)

![4-[3-[4-(2-Hydroxy-ethyl)-phenylamino]-2,5-dioxo-pyrrolidin-1-yl]benzoic acid, methyl ester](/img/structure/B11096745.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11096746.png)
![Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)
![4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)

![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)
![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)

